pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecane-3-carboxylic acid
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Overview
Description
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid is a highly structured polycyclic compound known for its unique cage-like framework. This compound is part of the larger family of polycyclic hydrocarbons, which are characterized by multiple interconnected rings. The rigidity and stability of its structure make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). This reaction forms the core polycyclic structure, which is then further functionalized to introduce the carboxylic acid group.
Diels-Alder Reaction: The initial step involves the reaction of a suitable diene with a dienophile under controlled temperature and pressure conditions to form the polycyclic core.
Industrial Production Methods
Industrial production of this compound, if required in large quantities, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the development of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or anhydrides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms in the polycyclic structure are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or anhydrides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid has several applications in scientific research:
Chemistry: Its unique structure makes it a valuable model compound for studying polycyclic hydrocarbons and their reactivity.
Biology: The compound can be used in the design of novel biomolecules or as a scaffold for drug development.
Industry: Used in the synthesis of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which pentacyclo[7.3.1.1{4,12}.0{2,7}.0^{6,11}]tetradecane-3-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, its polycyclic structure provides a stable framework that can undergo various transformations. In biological systems, it may interact with molecular targets through non-covalent interactions such as hydrogen bonding or hydrophobic interactions, influencing pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure but fewer rings.
Diamantane: A more complex polycyclic hydrocarbon with additional rings compared to adamantane.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Uniqueness
Pentacyclo[7.3.1.1{4,12}.0{2,7}0^{6,11}]tetradecane-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which provides additional functionalization possibilities
Properties
CAS No. |
78010-42-1 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-3-carboxylic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)13-7-4-9-8-1-6-2-11(9)14(13)12(3-6)10(8)5-7/h6-14H,1-5H2,(H,16,17) |
InChI Key |
ITYGSFVLZZPKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)C(C3C5C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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